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Introduction

Cisapride, marketed under trade names such as Alimix and Propulsid, is a gastroprokinetic
agent that enhances motility in the upper gastrointestinal tract.[1] It was first synthesized by
Janssen Pharmaceuticals in 1980.[1] Cisapride functions primarily as a selective serotonin 5-
HTa receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting
the release of acetylcholine in the myenteric plexus.[1][2] This mechanism of action made it a
therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and
gastroparesis.[1][3] However, due to significant safety concerns related to serious cardiac side
effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely
restricted in many countries.[1][2][4] This guide provides an in-depth technical overview of the
molecular structure, physicochemical properties, pharmacology, and key experimental
methodologies related to Cisapride.

Molecular Structure and Physicochemical
Properties

Cisapride is a substituted piperidinyl benzamide derivative.[4] Its chemical structure is
characterized by a complex arrangement of aromatic and heterocyclic moieties.

Chemical Identity
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Identifier Value
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-

IUPAC Name fluorophenoxy)propyl]-3-methoxypiperidin-4-
yl]-2-methoxybenzamide[4][5]

CAS Number 81098-60-4[4][6]

Chemical Formula

C23H20CIFN304[4][6]

Molecular Weight

465.9 g/mol [4][5]

Synonyms

R 51619, Prepulsid, Propulsid, Enteropride[4][6]
[7]

hvsicochemical

Property Value Source
Melting Point 109.8 °C (monohydrate) [7]

7.9 (primary, associated with
pKa [3]

the piperidinyl nitrogen)

LogP (computed)

3.4 (5]

Practically insoluble in water.
[41[7] Soluble in DMSO (to 100

Solubility )
mM) and acetone.[7] Sparingly
soluble in methanol.[7]

White to slightly beige powder.

Appearance

[8]

Pharmacology and Mechanism of Action

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This

Is achieved through its action as a selective agonist at serotonin 5-HTa receptors.[1][2]

5-HT4 Receptor Agonism

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7557734/
https://www.giffordbioscience.com/radioligand-binding-assay/
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1400719/
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1400719/
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://www.giffordbioscience.com/radioligand-binding-assay/
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1400719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932865/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/020210_S000_Cisapride_BIOPHARMR.pdf
https://www.giffordbioscience.com/radioligand-binding-assay/
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932865/
https://pubmed.ncbi.nlm.nih.gov/34637466/
https://www.medchemexpress.com/Cisapride.html
https://pubmed.ncbi.nlm.nih.gov/4074617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2698976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The 5-HTa receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gas
subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling
cascade.

Click to download full resolution via product page

Signaling Pathway Details:

Receptor Binding: Cisapride binds to the 5-HT4 receptor on myenteric neurons.

o G-Protein Activation: This binding event activates the associated Gas protein.

o Adenylyl Cyclase Stimulation: The activated Gas subunit stimulates adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (CAMP).

o PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A
(PKA).

o Acetylcholine Release: PKA activation ultimately results in an increased release of
acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells,
leading to increased muscle contraction and enhanced motility.[2]

Other Potential Mechanisms

Some studies have suggested that Cisapride may also have actions independent of the 5-HTa4
receptor, including a possible direct effect on smooth muscle, though the primary mechanism is
considered to be the facilitation of acetylcholine release.

Pharmacokinetics and Pharmacodynamics

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is
provided below.
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| Kineti :

Parameter Value Details
) o Subject to significant first-pass
Bioavailability 30-40% )
metabolism.[1]
Protein Binding 97.5% Primarily binds to albumin.[1]
Extensively metabolized by the
Metabolism Hepatic cytochrome P450 3A4
(CYP3A4) enzyme.[1]
o ) Can be prolonged in elderly
Elimination Half-life ~10 hours

patients.[1][9]

Excretion

Urine and Feces

The parent drug and its
metabolites are eliminated via

both renal and biliary routes.

Pharmacodynamic Properties

Parameter Value Target/Effect

ECso 140 nM 5-HT4 Receptor Agonism[1]
hERG Potassium Channel

ICso 9.4 nM

Blockade[1]

The potent blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel is

the primary mechanism responsible for the observed cardiac side effects, as it leads to a

prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

Experimental Protocols

Characterization of Cisapride's interaction with the 5-HT4 receptor involves various in-vitro

assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (Competition)
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This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like
Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the
target receptor.

Objective: To determine the inhibitory constant (Ki) of Cisapride for the 5-HT4 receptor.
Materials:

e Receptor Source: Membrane preparations from cells expressing 5-HT4 receptors (e.g.,
guinea pig striatum).[4]

» Radioligand: A high-affinity 5-HT4 receptor antagonist, such as [?H]-GR113808.[4]
o Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).
o Assay Buffer: e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

« Filtration Apparatus: Glass fiber filters and a cell harvester.

Click to download full resolution via product page
Methodology:

 Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration
of the radioligand ([2H]-GR113808) and varying concentrations of unlabeled Cisapride.

o Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

« Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum
filtration through glass fiber filters. The membranes with bound radioligand are trapped on
the filter.

» Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

o Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
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o Data Analysis: Plot the percentage of radioligand binding inhibition against the logarithm of
the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine
the ICso (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The
Ki value is then calculated from the ICso using the Cheng-Prusoff equation.

Functional Assay: Acetylcholine Release

This assay measures the functional consequence of 5-HTa4 receptor activation by quantifying
the release of acetylcholine from neuronal preparations.

Objective: To measure the effect of Cisapride on acetylcholine release from myenteric plexus
neurons.

Materials:

» Tissue Preparation: Isolated strips of guinea pig ileum or colon containing the myenteric
plexus.

o Radiolabeling: [3H]-Choline to label the acetylcholine stores within the neurons.
» Stimulation: Electrical field stimulation (EFS) to evoke neurotransmitter release.
e Test Compound: Cisapride.

« Inhibitors: Tetrodotoxin (to block neuronal action potentials) and atropine (to block muscarinic
receptors) can be used as controls.[6]

Methodology:

o Tissue Loading: Incubate the tissue strips with [3H]-Choline, which is taken up by cholinergic
neurons and converted into [3H]-Acetylcholine.

o Washout: Perfuse the tissue with a physiological salt solution to wash out excess [3H]-
Choline.

o Sample Collection: Collect fractions of the perfusate at regular intervals to measure basal
[BH]-ACh release.
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o Stimulation: Apply EFS to the tissue to evoke a consistent release of [3H]-ACh.

e Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions
during and after its application, both under basal and EFS conditions.

o Quantification: Measure the radioactivity in the collected fractions using liquid scintillation
counting.

» Data Analysis: Compare the amount of [*H]-ACh released in the presence of Cisapride to the
amount released under control conditions to determine its effect on acetylcholine release.

Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered
on 5-HTa receptor agonism. Its molecular properties and pharmacokinetic profile led to its
clinical use for motility disorders. However, the significant off-target activity on hERG potassium
channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The
study of Cisapride remains a valuable case study in drug development, highlighting the critical
importance of receptor selectivity and thorough off-target screening to ensure patient safety.
The experimental protocols detailed herein represent standard methodologies for
characterizing the pharmacological profile of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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